3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
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Overview
Description
3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . This compound is known for its unique structural features, which include a dimethylsulfamoyl group and a methoxyphenyl group attached to a prop-2-enoic acid backbone . It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves the reaction of 3-(dimethylsulfamoyl)-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced propanoic acid derivatives, and various substituted derivatives .
Scientific Research Applications
3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is widely used in scientific research due to its diverse applications:
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxyphenyl group can engage in hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Dimethylsulfamoyl)-4-hydroxyphenyl]prop-2-enoic acid
- 3-[3-(Dimethylsulfamoyl)-4-ethoxyphenyl]prop-2-enoic acid
- 3-[3-(Dimethylsulfamoyl)-4-methylphenyl]prop-2-enoic acid
Uniqueness
3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of both the dimethylsulfamoyl and methoxy groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(E)-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-13(2)19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-3/h4-8H,1-3H3,(H,14,15)/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKFXBHZZGRKQZ-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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